Enciprazine hydrochloride
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Overview
Description
- It exhibits high affinity for the α1-adrenergic receptor and the 5-HT1A receptor, among other sites .
- Although initially anticipated to produce ortho-methoxyphenylpiperazine (oMeOPP) as a significant active metabolite, subsequent research found this not to be the case .
Enciprazine Hydrochloride: (INN, BAN) is an anxiolytic and antipsychotic agent that was never marketed commercially.
Preparation Methods
- The synthesis of Enciprazine involves several steps:
- Start with 3,4,5-trimethoxyphenol (also known as Antiarol) [CAS: 642-71-7].
- Alkylate it with epichlorohydrin to obtain [(3,4,5-Trimethoxyphenoxy)methyl]oxirane [CAS: 74760-14-8].
- Complete the synthesis by opening the epoxide ring with o-anisyl-piperazine [CAS: 35386-24-4] .
Chemical Reactions Analysis
- Enciprazine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not explicitly documented, but further research would be needed to explore these aspects.
- Unfortunately, specific major products resulting from these reactions are not well-documented.
Scientific Research Applications
- Enciprazine’s applications span multiple fields:
Psychiatry and Neurology: As an anxiolytic and antipsychotic, it was investigated for potential therapeutic use.
Immunology and Inflammation: Enciprazine’s anti-inflammatory properties were explored, particularly in skin-related conditions.
Mechanism of Action
- Enciprazine’s mechanism involves:
- Activation of the 5-HT1A receptor (serotonin receptor subtype) as an agonist.
- Antagonism of the α1-adrenergic receptor (part of the adrenergic system) in peripheral tissues .
Comparison with Similar Compounds
- Enciprazine’s uniqueness lies in its dual affinity for both the α1-adrenergic receptor and the 5-HT1A receptor.
- Similar compounds include Acaprazine, Batoprazine, Eltoprazine, and Fluprazine, but none share precisely the same profile as Enciprazine .
Properties
CAS No. |
68576-88-5 |
---|---|
Molecular Formula |
C23H33ClN2O6 |
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H32N2O6.ClH/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3;/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3;1H |
InChI Key |
PCKGRKXFRXZKJB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl |
68576-88-5 | |
Related CAS |
68576-86-3 (Parent) |
Synonyms |
enciprazine enciprazine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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